molecular formula C17H19N3O2 B6623207 N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide

N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide

Cat. No.: B6623207
M. Wt: 297.35 g/mol
InChI Key: DMMCHKZKILNEMY-UHFFFAOYSA-N
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Description

N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide is a complex organic compound belonging to the class of quinazolinone derivatives. This compound is characterized by its unique tricyclic structure, which includes a pyridoquinazoline core fused with a pentenamide side chain. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-3-7-16(21)18-12-8-9-14-13(11-12)17(22)20-10-5-4-6-15(20)19-14/h2,8-9,11H,1,3-7,10H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMCHKZKILNEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=CC2=C(C=C1)N=C3CCCCN3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The initial step involves the cyclization of appropriate precursors to form the quinazolinone core. This can be achieved through the reaction of anthranilic acid derivatives with amines under acidic or basic conditions.

    Introduction of the Pyrido Ring: The next step involves the fusion of the pyrido ring to the quinazolinone core. This can be accomplished through a series of condensation reactions, often involving aldehydes or ketones.

    Attachment of the Pentenamide Side Chain: The final step is the introduction of the pentenamide side chain. This can be done through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide and pyridoquinazoline moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinazolinone ring. Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, H₂O₂, under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, under basic conditions (e.g., NaOH, K₂CO₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide has several applications in scientific research:

    Medicinal Chemistry: Due to its quinazolinone core, the compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: It is used in the study of enzyme inhibition, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Pharmaceutical Development: The compound is explored for its potential to be developed into therapeutic drugs for various diseases.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are crucial in cell signaling pathways. By binding to the active site of these enzymes, it prevents substrate access and subsequent phosphorylation events, thereby modulating cellular processes like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
  • 2-Nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
  • N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)benzamide

Uniqueness

N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide is unique due to its specific structural features, such as the pentenamide side chain, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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